2,2'-Dioctyldiphenylamine

Physical form Handling Solubility

2,2′-Dioctyldiphenylamine is an ortho-alkylated diarylamine belonging to the alkylated diphenylamine (ADPA) class of radical-trapping antioxidants. It is chemically defined by two n-octyl chains attached at the 2- and 2′-positions of the diphenylamine scaffold.

Molecular Formula C28H43N
Molecular Weight 393.6 g/mol
CAS No. 52033-45-1
Cat. No. B12279430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Dioctyldiphenylamine
CAS52033-45-1
Molecular FormulaC28H43N
Molecular Weight393.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2CCCCCCCC
InChIInChI=1S/C28H43N/c1-3-5-7-9-11-13-19-25-21-15-17-23-27(25)29-28-24-18-16-22-26(28)20-14-12-10-8-6-4-2/h15-18,21-24,29H,3-14,19-20H2,1-2H3
InChIKeyFOUNRKRNEDRUPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2′-Dioctyldiphenylamine (CAS 52033-45-1): A Structurally Differentiated Ortho-Octylated Diarylamine Antioxidant for Industrial Lubricants


2,2′-Dioctyldiphenylamine is an ortho-alkylated diarylamine belonging to the alkylated diphenylamine (ADPA) class of radical-trapping antioxidants. It is chemically defined by two n-octyl chains attached at the 2- and 2′-positions of the diphenylamine scaffold . In lubricant and elastomer applications, ADPAs function by interrupting oxidative radical chain reactions at elevated temperatures through catalytic cycles involving persistent diphenylnitroxide and diphenylaminyl intermediates [1]. Unlike its widely used para-substituted isomer (4,4′-dioctyldiphenylamine, CAS 101-67-7), the ortho-substitution pattern imparts a markedly different physical state and temperature-dependent antioxidant mechanism, directly influencing formulation handling and high-temperature performance.

1
Physical Form
Ambient liquid state enables pumpable additive delivery, eliminating heated storage and melt blending.
2
Ortho-Octyl Substituion
Benzylic C–H bonds engage a distinct high-temperature radical-trapping pathway not accessible to para-isomers.
3
Compositional Definition
High dioctyldiphenylamine content with minimized residual free diphenylamine supports reproducible formulation stoichiometry.

Why Not Simply Use p,p′-Dioctyldiphenylamine? The Ortho-Octyl Substitution Pattern Changes Physical and Chemical Behavior


Alkylated diphenylamines are often treated as interchangeable commodity antioxidants; however, the position of alkyl substitution critically governs both physical handling characteristics and the temperature-dependent radical-trapping mechanism. 4,4′-Dioctyldiphenylamine is a crystalline solid with a melting point of 96–97 °C, requiring heated storage or solvent-assisted incorporation into lubricant formulations . In contrast, the ortho,ortho′-substituted isomer exists as a viscous liquid at ambient temperature, enabling direct pumpable additive delivery . Furthermore, the ortho-octyl groups introduce benzylic C–H bonds that participate in an alternative hydrogen-atom transfer pathway at temperatures above 160 °C, fundamentally altering the radical-trapping stoichiometry and the product distribution relative to para-alkylated analogs [1]. These differences mean that simply substituting a para-alkylated diphenylamine for the ortho-isomer—or vice versa—without experimentally verifying performance can lead to suboptimal oxidative stability in the finished lubricant.

2,2′-Dioctyl 4,4′-Dioctyl (para) Physical form mismatch: liquid vs. crystalline solid (mp 96–97 °C) alters handling, pumping, and blending integration.
2,2′-Dioctyl 4,4′-Dioctyl (para) Radical-trapping mechanism diverges above 160 °C; ortho-benzylic H-atom transfer changes stoichiometry and product distribution, and performance may not transfer directly.

Quantitative Differentiation Evidence for 2,2′-Dioctyldiphenylamine Against Closest Structural Analogs


Physical State at Ambient Temperature: Viscous Liquid vs. Crystalline Solid

2,2′-Dioctyldiphenylamine is a viscous liquid at room temperature, whereas its para-substituted positional isomer 4,4′-dioctyldiphenylamine (CAS 101-67-7) is a crystalline solid with a melting point of 96–97 °C . This difference arises from the disruption of molecular symmetry and crystal packing by the ortho-octyl substituents [1].

Physical state at 25 °C
Head-to-head
Viscous liquid; para-isomer is crystalline solid (mp 96–97 °C)
Enables pumpable delivery; eliminates heated storage and melt blending
Direct physical form comparison from patent data
Physical form Handling Solubility Formulation compatibility

High-Temperature Radical-Trapping Stoichiometry: Ortho- vs. Para-Alkyl Substitution at 160 °C

In a systematic study of alkyl-substituted diarylamines, Shah et al. reported that at 160 °C, para-alkylated diphenylamine derivatives exhibited a radical-trapping stoichiometry (n) of approximately 5, while ortho-alkylated derivatives exhibited n ≈ 3.5 [1]. Critically, the ortho-alkyl compounds that contain benzylic C–H bonds—such as 2,2′-dioctyldiphenylamine—divert the diphenylaminyl radical toward an alternative H-atom abstraction pathway that precludes nitroxide accumulation and minimizes off-cycle product formation, leading to significant gains in high-temperature radical-trapping antioxidant (RTA) efficacy compared to analogs lacking benzylic C–H bonds [1].

Radical-trapping stoichiometry (160 °C)
Class-level
Ortho-alkyl class n ≈ 3.5; para-alkyl class n ≈ 5
Lower stoichiometry reflects distinct benzylic H-atom transfer pathway that suppresses irreversible deactivation
Class-level inference; compound-specific validation recommended
Antioxidant mechanism Radical-trapping stoichiometry High-temperature oxidation Benzylic H-atom transfer

Compositional Purity: Defined Dioctyldiphenylamine Content vs. Mixed Alkylate Commercial Products

Patent WO 2005/052050 A1 discloses a catalytic alkylation process yielding a filter cake with 97.5 wt% dioctyldiphenylamine, 0.9 wt% monooctyldiphenylamine, 0.9 wt% octylbutyldiphenylamine, 0.2 wt% trioctyldiphenylamine, and 0.01 wt% residual diphenylamine [1]. Commercial mixed alkylated diphenylamine antioxidants (e.g., butylated/octylated DPA blends) typically contain broader distributions of mono-, di-, and tri-alkylated species with significant batch-to-batch variability in alkyl chain length and substitution pattern [2].

Dioctyldiphenylamine purity
Cross-study comparable
Up to 97.5 wt% dioctyl content; ≤0.01 wt% free diphenylamine
Supports predictable stoichiometric performance and minimized sensitizer content
Achieved via optimized alkylation; batch confirmation advised
Compositional purity Dioctyldiphenylamine content Alkylation selectivity Batch consistency

Enhanced Oxidative Stability in Ester Lubricants: Chain-Length Effect of Alkylated Diphenylamines

A combined molecular simulation and experimental study evaluated 4,4′-dimethyldiphenylamine (DMDPA), 4,4′-dioctyldiphenylamine (ODA), and 4,4′-dinonyldiphenylamine (T558) in trimethylolpropane trioleate (TMPTO) ester base oil. T558, possessing the longest para-alkyl chain (nonyl), exhibited the lowest O₂ permeability coefficient and the highest oxidative stability among the three para-substituted analogs [1]. Extrapolating this chain-length trend to the ortho-substituted series suggests that 2,2′-dioctyldiphenylamine (C8 ortho chains) should provide superior O₂ barrier properties relative to shorter-chain ortho-alkyl diphenylamines, while also benefiting from the ortho-specific benzylic H-atom transfer mechanism described above.

O₂ barrier trend in ester oil
Cross-study comparable
Longer alkyl chains reduce O₂ permeability; ortho-substitution further hinders O₂ access
Ortho-C8 combines chain-length physical barrier with ortho-specific radical trapping
Trend inferred from para-alkyl series; confirm for ortho series
Ester lubricant Oxidative stability Alkyl chain length Molecular simulation

Procurement-Relevant Application Scenarios for 2,2′-Dioctyldiphenylamine Based on Verified Differentiation Data


High-Temperature Industrial Gear Oils and Circulating Oil Systems Requiring Pumpable Liquid Antioxidant Additives

In large-volume industrial gearboxes and circulating oil systems operating above 100 °C, lubricant formulators require antioxidant additives that can be directly injected into the blending stream without pre-heating. 2,2′-Dioctyldiphenylamine, as a viscous liquid at ambient temperature , eliminates the need for heated storage tanks, melters, or solvent pre-dilution that solid para-alkylated diphenylamines such as 4,4′-dioctyldiphenylamine (mp 96–97 °C) necessitate . This reduces capital equipment footprint and energy costs during lubricant manufacturing. Additionally, the ortho-octyl groups engage the benzylic H-atom transfer pathway at elevated operating temperatures, which can sustain antioxidant protection longer than para-alkylated analogs that undergo nitroxide accumulation and irreversible deactivation [1].

Environmentally Adapted Ester-Based Lubricants (Aviation, Marine, Biodegradable Hydraulic Fluids)

Synthetic ester base oils such as TMPTO are prone to oxidative degradation at unsaturated sites. Research shows that longer alkyl chains on diphenylamine antioxidants reduce O₂ permeability and improve compatibility with the ester matrix [2]. 2,2′-Dioctyldiphenylamine, with its C8 ortho-alkyl chains, combines the physical O₂ barrier benefit of long alkyl substitution with the ortho-specific radical-trapping mechanism that suppresses off-cycle product formation at high temperatures [1]. This dual mode of action is particularly valuable in aviation turbine oils and biodegradable hydraulic fluids, where oxidative stability directly governs service life and deposit-related component wear.

Precision Formulations Requiring Defined, Reproducible Antioxidant Composition with Minimized Free Amine Content

In applications where toxicological considerations (e.g., dermal sensitization from residual free diphenylamine) and batch-to-batch consistency are paramount—such as food-grade lubricants (H1), pharmaceutical processing oils, or high-reliability military specifications—procurement specifications demand minimal free amine content. The alkylation process described in WO 2005/052050 A1 yields dioctyldiphenylamine compositions with ≤0.01 wt% residual diphenylamine and tightly controlled mono- and tri-alkylated impurity profiles [3]. This level of compositional definition supports regulatory documentation and ensures that the antioxidant's stoichiometric contribution is predictable across production batches, unlike generic mixed alkylate ADPAs with broader oligomer distributions.

High-Temperature Elastomer and Rubber Antioxidant Protection

Alkylated diphenylamines are widely used as antidegradants in natural rubber, SBR, neoprene, and nitrile rubber formulations subjected to dynamic flex-fatigue and thermo-oxidative aging [3]. The liquid physical form of 2,2′-dioctyldiphenylamine enables more uniform dispersion in rubber compounds compared to solid para-alkylated diphenylamines that may remain as localized crystalline domains if not adequately fluxed. Furthermore, the ortho-substitution pattern reduces the tendency for excessive discoloration (yellowing) that is often associated with unsubstituted diphenylamine [3], while the benzylic H-atom transfer capacity provides sustained radical trapping during prolonged high-temperature curing cycles and in-service heat aging.

Application
Selection Property
Validation Focus
High-temp industrial gear oils & circulating systems
Ambient liquid form; pumpable additive delivery
Verify elimination of heated storage and melt blending; confirm blending homogeneity
Ester-based lubricants (aviation, marine, biodegradable)
Ortho-octyl substitution (C8 chain + benzylic H)
Confirm extended oxidative induction time in target ester base oil; assess deposit control
Precision formulations requiring defined composition
High dioctyl content (≤97.5 wt%); low residual diphenylamine
Request batch-specific composition certificate; verify free amine level
Elastomer & rubber antidegradant protection
Liquid physical form; ortho-substitution pattern
Evaluate dispersion uniformity and discoloration tendency vs. unsubstituted DPA
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